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molecular formula C5H4ClN3O2 B079996 N-(2-chloropyridin-4-yl)nitramide CAS No. 14432-13-4

N-(2-chloropyridin-4-yl)nitramide

Cat. No. B079996
M. Wt: 173.56 g/mol
InChI Key: DRJOOIQTFYPKPR-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

357.5 g of 2-chloropyridin-4-amine were added in portions to 2.28 l of cold concentrated sulfuric acid. 0.86 l of nitric acid (90%) were slowly added so that the temperature of the reaction mixture always stays below 10° C. After the addition the mixture was stirred for one hour at room temperature and poured into 4 l of water containing 10 kg of ice. 6.2125% (w/v) aqueous NH3 solution were slowly added. The resulting precipitate was filtered, washed with ice water and dried under vacuum to give 316.6 g of the 2-chloro-N-nitropyridin-4-amine. 316.2 g of this intermediate compound were treated with 2.35 l concentrated sulfuric acid and stirred for 30 minutes at 88-94° C. The mixture was cooled to room temperature and poured into 2 l of water containing 5 kg ice. 6.5 l 25% (w/v) aqueous NH3 solution were slowly added. The resulting precipitate was filtered and pre-dried under reduced pressure. Finally the residue was dried by azeotropic distillation with benzene. After crystallization from benzene the title compound was obtained.
Quantity
357.5 g
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
reactant
Reaction Step One
Quantity
0.86 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15].N>O>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][N+:14]([O-:16])=[O:15])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
357.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
2.28 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.86 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)N[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 316.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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